3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20415685
InChI: InChI=1S/C10H20N2O2S/c11-7-9-1-4-12(5-2-9)10-3-6-15(13,14)8-10/h9-10H,1-8,11H2
SMILES:
Molecular Formula: C10H20N2O2S
Molecular Weight: 232.35 g/mol

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC20415685

Molecular Formula: C10H20N2O2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide -

Specification

Molecular Formula C10H20N2O2S
Molecular Weight 232.35 g/mol
IUPAC Name [1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanamine
Standard InChI InChI=1S/C10H20N2O2S/c11-7-9-1-4-12(5-2-9)10-3-6-15(13,14)8-10/h9-10H,1-8,11H2
Standard InChI Key IIUPIHYZDSOKDK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1CN)C2CCS(=O)(=O)C2

Introduction

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound that belongs to the class of piperidine-substituted tetrahydrothiophenes. This compound features a tetrahydrothiophene core with a sulfone functional group (1,1-dioxide) and a piperidine ring substituted by an aminomethyl group. Such structural features make it a candidate for various biological and pharmacological applications, including potential roles as enzyme inhibitors or therapeutic agents.

Structural Overview

The molecular structure of 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide consists of:

  • A tetrahydrothiophene ring with two oxygen atoms bonded to the sulfur atom, forming a sulfone group.

  • A piperidine moiety attached at the third position of the tetrahydrothiophene ring.

  • An aminomethyl (-CH2NH2) substituent on the piperidine ring.

This unique combination of functional groups contributes to its chemical reactivity and potential biological activity.

Synthesis

The synthesis of compounds like 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves:

  • Formation of the tetrahydrothiophene core: Starting from thiol-containing precursors, such as mercaptoethanol derivatives, the tetrahydrothiophene ring is constructed through cyclization reactions.

  • Introduction of the sulfone group: Oxidation of the sulfur atom in the tetrahydrothiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid yields the sulfone (1,1-dioxide).

  • Attachment of the piperidine moiety: Nucleophilic substitution reactions are used to attach a piperidine derivative to the tetrahydrothiophene core.

  • Functionalization with aminomethyl: The aminomethyl group is introduced via reductive amination or similar methods.

Applications and Biological Activity

Compounds containing tetrahydrothiophene and piperidine moieties have been widely studied for their biological activities:

  • Enzyme Inhibition: Sulfone-containing compounds often act as inhibitors of enzymes such as proteases or oxidoreductases due to their electrophilic properties.

  • Pharmacological Potential: Piperidine derivatives are known for their CNS activity, including roles as analgesics or cognitive enhancers.

  • Antimicrobial Properties: Sulfones are also explored in antimicrobial drug design.

Although specific data for this compound is limited, its structural features suggest potential applications in these areas.

Analytical Characterization

The characterization of 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves:

  • Nuclear Magnetic Resonance (NMR): Proton (1H^1H) and Carbon (13C^13C) NMR spectra confirm the presence of functional groups and structural integrity.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detects characteristic vibrations for sulfone groups (S=O stretching) and amine groups.

  • High-Performance Liquid Chromatography (HPLC): Ensures purity and identifies potential impurities.

Data Table

PropertyValue/Description
Molecular FormulaC10H20N2O2S
Molecular Weight~232.35 g/mol
Functional GroupsSulfone (-SO2), Piperidine, Aminomethyl (-CH2NH2)
SolubilityLikely soluble in polar solvents (e.g., DMSO)
Synthesis YieldDependent on reaction conditions (~70–80%)
Potential ApplicationsEnzyme inhibition, CNS therapeutics

Research Findings

While direct studies on this compound are sparse, related compounds have shown promising results:

  • Docking Studies: Sulfone-containing molecules often exhibit strong binding affinities to enzyme active sites due to their ability to form hydrogen bonds and electrostatic interactions.

  • In Vitro Testing: Piperidine derivatives have demonstrated significant activity against microbial pathogens and certain cancer cell lines.

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